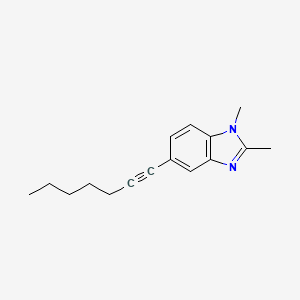![molecular formula C12H26O3Si B12542455 Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester CAS No. 143429-10-1](/img/structure/B12542455.png)
Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester is a chemical compound with the molecular formula C11H24O3Si. It is a derivative of acetic acid where the hydroxyl group is replaced by a [[tris(1-methylethyl)silyl]oxy] group, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties and applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester typically involves the reaction of acetic acid with [[tris(1-methylethyl)silyl]oxy] chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silyl esters.
Aplicaciones Científicas De Investigación
Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester involves its ability to act as a silylating agent. The [[tris(1-methylethyl)silyl]oxy] group can protect hydroxyl groups in organic molecules, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis to release the active acetic acid, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, [[tris(trimethylsilyl)oxy]-, methyl ester: Similar structure but with trimethylsilyl groups instead of [[tris(1-methylethyl)silyl] groups.
Acetic acid, [[tris(tert-butylsilyl)oxy]-, methyl ester: Contains tert-butylsilyl groups instead of [[tris(1-methylethyl)silyl] groups.
Uniqueness
Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester is unique due to its specific silyl group, which provides distinct steric and electronic properties. This makes it particularly useful in selective silylation reactions and as a protecting group in complex organic syntheses .
Propiedades
Número CAS |
143429-10-1 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
methyl 2-tri(propan-2-yl)silyloxyacetate |
InChI |
InChI=1S/C12H26O3Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(13)14-7/h9-11H,8H2,1-7H3 |
Clave InChI |
JIYVKGMCROZSKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


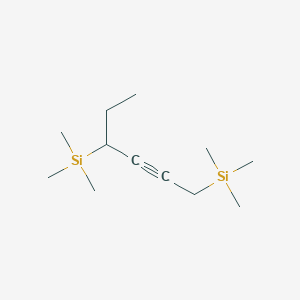
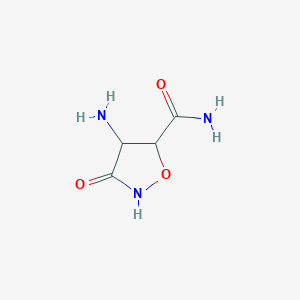
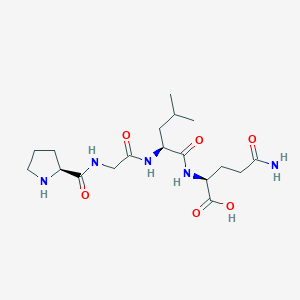

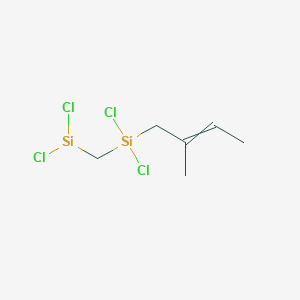
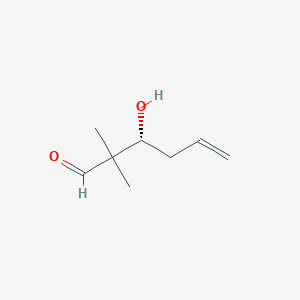
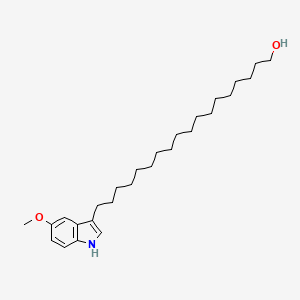
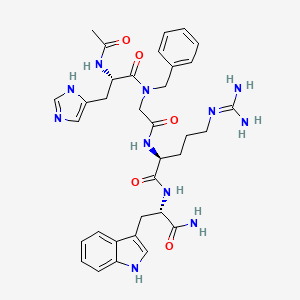
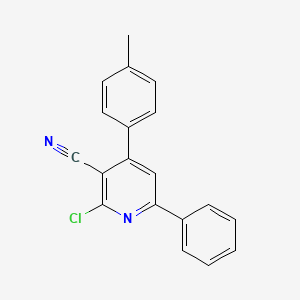
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)

